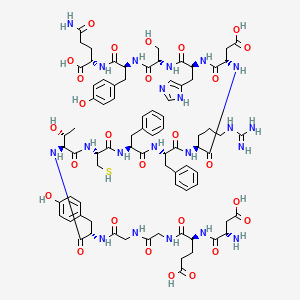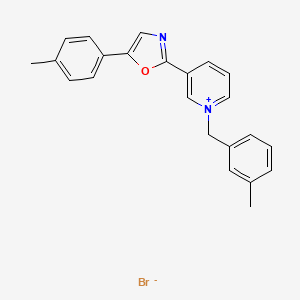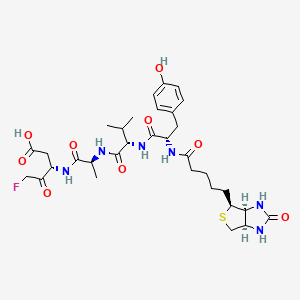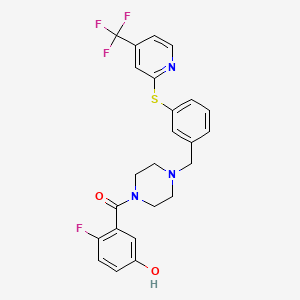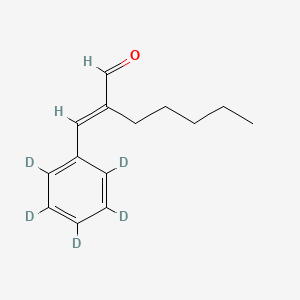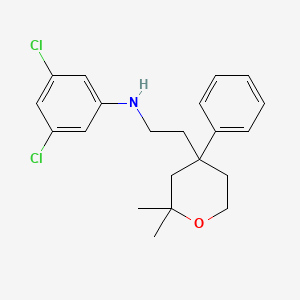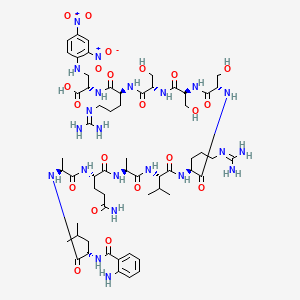
ADAM-17 Substrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ADAM-17 Substrate typically involves recombinant DNA technology. The gene encoding the substrate is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the substrate protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the purification process is optimized for high yield and purity. The use of bioreactors allows for precise control of growth conditions, ensuring consistent production of the substrate .
化学反応の分析
Types of Reactions
ADAM-17 Substrate undergoes various types of reactions, including:
Proteolytic Cleavage: The primary reaction is the proteolytic cleavage by ADAM-17, which releases the ectodomain of the substrate from the cell membrane.
Oxidation and Reduction: These reactions can modify the substrate’s structure and activity, affecting its interaction with ADAM-17.
Common Reagents and Conditions
Proteolytic Cleavage: This reaction typically occurs under physiological conditions, with ADAM-17 acting as the enzyme.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Major Products Formed
The major product formed from the proteolytic cleavage of this compound is the soluble ectodomain, which can participate in various signaling pathways .
科学的研究の応用
ADAM-17 Substrate has numerous applications in scientific research:
作用機序
The mechanism of action of ADAM-17 Substrate involves its cleavage by the ADAM-17 enzyme. ADAM-17 recognizes and binds to specific sites on the substrate, leading to the proteolytic release of the ectodomain. This process is regulated by various factors, including the substrate’s structure and the presence of cofactors . The released ectodomain can then interact with other molecules, triggering downstream signaling pathways .
類似化合物との比較
Similar Compounds
ADAM-10 Substrate: Similar to ADAM-17 Substrate but cleaved by ADAM-10.
Tumor Necrosis Factor-Alpha Converting Enzyme Substrate: Another substrate cleaved by ADAM-17, involved in the release of tumor necrosis factor-alpha.
Uniqueness
This compound is unique due to its specific interaction with ADAM-17 and its role in the shedding of a wide range of cell surface proteins. This specificity makes it a valuable tool for studying ADAM-17-mediated processes and developing targeted therapies .
特性
分子式 |
C59H92N22O21 |
|---|---|
分子量 |
1445.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(2,4-dinitroanilino)propanoic acid |
InChI |
InChI=1S/C59H92N22O21/c1-27(2)21-38(74-48(88)32-11-7-8-12-33(32)60)52(92)70-29(5)46(86)71-37(17-18-44(61)85)49(89)69-30(6)47(87)79-45(28(3)4)56(96)73-36(14-10-20-67-59(64)65)51(91)76-41(25-83)54(94)78-42(26-84)55(95)77-40(24-82)53(93)72-35(13-9-19-66-58(62)63)50(90)75-39(57(97)98)23-68-34-16-15-31(80(99)100)22-43(34)81(101)102/h7-8,11-12,15-16,22,27-30,35-42,45,68,82-84H,9-10,13-14,17-21,23-26,60H2,1-6H3,(H2,61,85)(H,69,89)(H,70,92)(H,71,86)(H,72,93)(H,73,96)(H,74,88)(H,75,90)(H,76,91)(H,77,95)(H,78,94)(H,79,87)(H,97,98)(H4,62,63,66)(H4,64,65,67)/t29-,30-,35-,36-,37-,38-,39-,40-,41-,42-,45-/m0/s1 |
InChIキー |
RRTVIQGBLVYLQM-GHWPXLJNSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)C2=CC=CC=C2N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


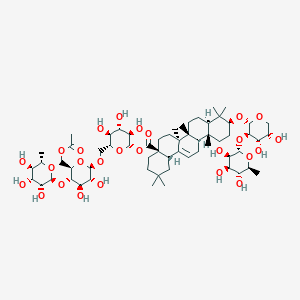
![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
![(3S,4S)-4-[[(2S)-1-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B12375465.png)
![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)
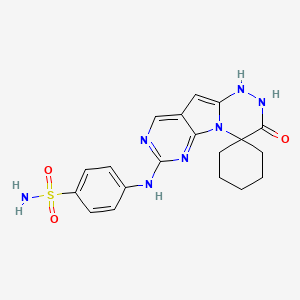
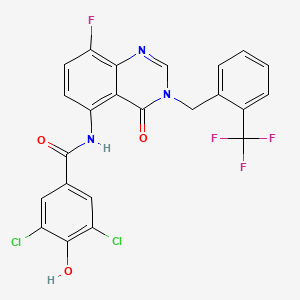
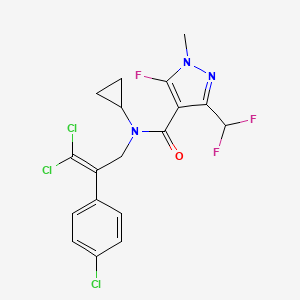
![GeXIVA[1,2]](/img/structure/B12375486.png)
